2-amino-N,N-dipropyl-acetamide
Description
2-Amino-N,N-dipropyl-acetamide (CAS: 80008-03-3) is a substituted acetamide derivative characterized by a central acetamide backbone (CH3CONH2) with two propyl groups attached to the nitrogen atom and an amino group (-NH2) at the alpha-carbon position. Its molecular formula is C8H17N2O, with a molecular weight of 157.23 g/mol. The presence of both amino and propyl groups may influence its solubility, reactivity, and interaction with biological targets .
Properties
Molecular Formula |
C8H18N2O |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-amino-N,N-dipropylacetamide |
InChI |
InChI=1S/C8H18N2O/c1-3-5-10(6-4-2)8(11)7-9/h3-7,9H2,1-2H3 |
InChI Key |
XSCWTEXRVXWWNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Structural Analogs
The following table summarizes structural analogs of 2-amino-N,N-dipropyl-acetamide, highlighting key differences in substituents and molecular properties:
Physicochemical Properties
- Solubility: The presence of polar groups (e.g., -NH2, -NO2) enhances water solubility in compounds like EF3 , whereas lipophilic substituents (e.g., phenyl, propyl) increase lipid solubility, as seen in N,N-diphenyl derivatives .
- Stability: Electron-withdrawing groups (e.g., nitro in EF3) may reduce hydrolytic stability compared to alkyl-substituted analogs like this compound .
- Reactivity: The amino group in this compound can participate in condensation or alkylation reactions, making it a versatile intermediate.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
